molecular formula C12H8Br2O B12083938 Benzene, 1,4-dibromo-2-phenoxy- CAS No. 337513-66-3

Benzene, 1,4-dibromo-2-phenoxy-

Cat. No.: B12083938
CAS No.: 337513-66-3
M. Wt: 328.00 g/mol
InChI Key: URDWJMUOJJSXAE-UHFFFAOYSA-N
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Description

Benzene, 1,4-dibromo-2-phenoxy- is an organic compound with the molecular formula C12H8Br2O. It is a derivative of benzene, where two bromine atoms are substituted at the 1 and 4 positions, and a phenoxy group is substituted at the 2 position. This compound is known for its unique chemical properties and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,4-dibromo-2-phenoxy- typically involves the bromination of phenoxybenzene. The reaction is carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction conditions include maintaining a controlled temperature and ensuring the proper molar ratio of reactants to achieve the desired substitution pattern .

Industrial Production Methods: Industrial production of Benzene, 1,4-dibromo-2-phenoxy- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade bromine and catalysts, with stringent control over reaction parameters to ensure high yield and purity of the product. The reaction is typically conducted in large reactors with continuous monitoring of temperature, pressure, and reactant concentrations.

Types of Reactions:

    Substitution Reactions: Benzene, 1,4-dibromo-2-phenoxy- undergoes electrophilic aromatic substitution reactions.

    Oxidation Reactions: The phenoxy group can undergo oxidation to form quinone derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction Reactions: The bromine atoms can be reduced to hydrogen atoms using reducing agents like zinc (Zn) in the presence of hydrochloric acid (HCl).

Common Reagents and Conditions:

    Bromination: Bromine (Br2), iron (Fe) or aluminum bromide (AlBr3) as catalysts.

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reduction: Zinc (Zn), hydrochloric acid (HCl).

Major Products Formed:

    Substitution: Various substituted benzene derivatives depending on the substituent introduced.

    Oxidation: Quinone derivatives.

    Reduction: Benzene derivatives with hydrogen replacing bromine atoms.

Scientific Research Applications

Benzene, 1,4-dibromo-2-phenoxy- is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of Benzene, 1,4-dibromo-2-phenoxy- involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The bromine atoms and the phenoxy group influence the reactivity of the benzene ring, making it susceptible to further chemical modifications. The compound can act as an intermediate in various chemical pathways, leading to the formation of more complex structures .

Comparison with Similar Compounds

    Benzene, 1,4-dibromo-: This compound has two bromine atoms substituted at the 1 and 4 positions but lacks the phenoxy group.

    Benzene, 1-bromo-4-phenoxy-: This compound has only one bromine atom substituted at the 1 position and a phenoxy group at the 4 position.

Uniqueness: Benzene, 1,4-dibromo-2-phenoxy- is unique due to the presence of both bromine atoms and the phenoxy group, which confer distinct chemical properties and reactivity. The combination of these substituents allows for a wide range of chemical reactions and applications, making it a valuable compound in scientific research and industrial processes .

Properties

CAS No.

337513-66-3

Molecular Formula

C12H8Br2O

Molecular Weight

328.00 g/mol

IUPAC Name

1,4-dibromo-2-phenoxybenzene

InChI

InChI=1S/C12H8Br2O/c13-9-6-7-11(14)12(8-9)15-10-4-2-1-3-5-10/h1-8H

InChI Key

URDWJMUOJJSXAE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C=CC(=C2)Br)Br

Origin of Product

United States

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